

## comparing endo-BCN vs exo-BCN reactivity

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Compound of Interest

Compound Name: endo-BCN-PEG2-C2-NHS ester

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A Comparative Guide to endo-BCN and exo-BCN Reactivity in Bioorthogonal Chemistry

For researchers, scientists, and drug development professionals leveraging strain-promoted alkyne-azide cycloaddition (SPAAC), the choice of cyclooctyne is critical to experimental success. Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne due to its excellent balance of stability, reactivity, and hydrophilicity.[1] BCN is synthesized as a mixture of two diastereomers: endo-BCN and exo-BCN.[1] While structurally similar, their differing stereochemistry influences their reactivity and the properties of the resulting conjugate, making the choice between them a key consideration.

This guide provides an objective comparison of endo-BCN and exo-BCN reactivity, supported by experimental data, to inform the selection of the optimal reagent for specific bioorthogonal applications.

### **Reactivity and Kinetic Data**

The primary measure of reactivity for SPAAC reagents is the second-order rate constant (k<sub>2</sub>). Studies comparing the two BCN diastereomers show a discernible difference in their reaction kinetics with azides. The endo isomer is generally considered the more reactive of the two.[2]

A direct comparison using benzyl azide in a polar solvent mixture revealed that endo-BCN reacts approximately 1.5 times faster than exo-BCN.[1] Despite the synthesis of BCN typically yielding a higher ratio of the exo isomer (approximately 5:3), the endo diastereomer is more frequently utilized in bioorthogonal reactions, likely due to its slightly higher reactivity and greater commercial availability.[1]



Compound	Reactant	Solvent System	Second-Order Rate Constant (k <sub>2</sub> ) [M <sup>-1</sup> s <sup>-1</sup> ]
endo-BCN	Benzyl Azide	CD <sub>3</sub> CN/D <sub>2</sub> O (1:2)	0.29
exo-BCN	Benzyl Azide	CD <sub>3</sub> CN/D <sub>2</sub> O (1:2)	0.19

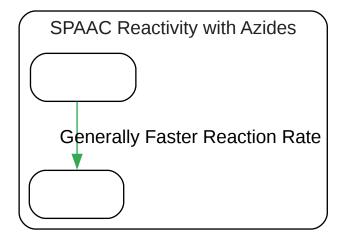
Table 1: Comparison of second-order rate constants for the SPAAC reaction of endo-BCN and exo-BCN with benzyl azide. Data sourced from[1].

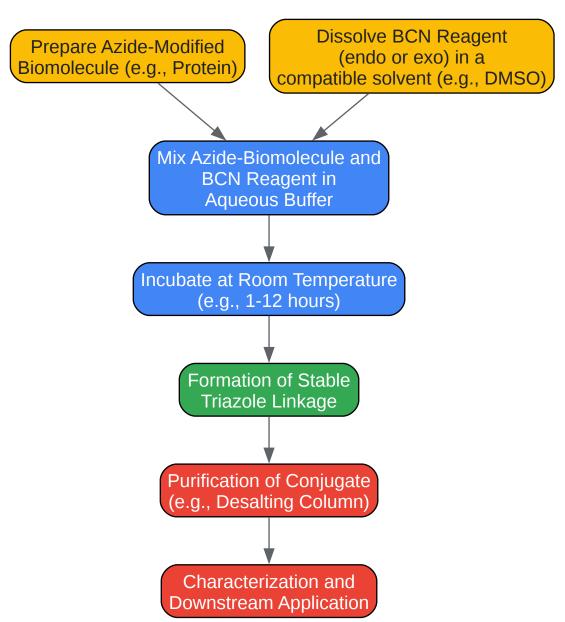
While reactivity is a key factor, the stability of the isomer should also be considered. Computational studies have indicated that the exo geometry of BCN is thermodynamically more stable, with a free energy 5.0 kcal/mol lower than the endo form.[3]

# **Logical Flow: Reactivity Comparison**

The following diagram illustrates the general reactivity relationship between the two BCN isomers in SPAAC reactions.









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### References

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